4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine
Description
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with 5,6-dimethyl groups, linked via a piperazine moiety to a 5-fluoro-2,6-dimethylpyrimidine ring. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The piperazine linker enhances solubility and conformational flexibility, while the fluorine atom at position 5 of the pyrimidine ring improves metabolic stability and bioavailability through electron-withdrawing effects .
Properties
IUPAC Name |
7-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN8/c1-10-11(2)22-17-19-9-20-26(17)16(10)25-7-5-24(6-8-25)15-14(18)12(3)21-13(4)23-15/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZWRCBWAPLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC(=C4F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine represents a unique class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety linked to a piperazine ring. Its molecular formula is with a molecular weight of 376.4 g/mol. The IUPAC name reflects its intricate arrangement of nitrogen-containing rings which are pivotal for its biological function.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Similar compounds in the triazolo[1,5-a]pyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, derivatives have demonstrated IC50 values in the low micromolar range against CDK-2 .
- Antiviral Activity : The structure allows for interaction with viral polymerase complexes, making it a candidate for antiviral drug development. Studies have indicated that related compounds can inhibit the formation of essential viral complexes in vitro .
Anticancer Properties
Research has highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For example:
- In vitro Studies : Compounds similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines with reported EC50 values as low as 2.1 μM .
- In vivo Efficacy : In animal models, these compounds have shown promise in reducing tumor size and improving survival rates in models of acute lymphoblastic leukemia and breast cancer .
Antibacterial and Antifungal Activity
The compound's heterocyclic nature suggests possible antibacterial properties:
- Broad Spectrum Activity : Some derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Enterococcus faecium .
Case Studies
- Cryptosporidium Infections : A study involving a related triazolo-pyrimidine showed effective clearance of parasites in mouse models of cryptosporidiosis, indicating potential for treatment in immunocompromised patients .
- Cardiotoxicity Concerns : While exploring the pharmacological profile, some compounds from this class exhibited cardiotoxicity due to hERG channel inhibition. This necessitates careful evaluation in drug development processes .
Summary of Biological Activities
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating the presence of multiple nitrogen atoms which contribute to its biological activity.
Structural Features
- Triazolo-pyrimidine moiety : This structure is known for its diverse biological activities.
- Piperazine ring : Often involved in drug design due to its ability to enhance solubility and bioavailability.
Medicinal Chemistry
- Anticancer Activity : Research has shown that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the triazolo ring can enhance cytotoxicity against specific cancer types.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicated that it effectively inhibits bacterial growth, suggesting potential as a new antibiotic agent.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as JAK1 and JAK2 has been documented. These enzymes are crucial in signaling pathways related to inflammation and cancer progression. Inhibition studies showed that the compound could significantly reduce the activity of these enzymes in cell-based assays.
Biological Research
- Neuropharmacology : The piperazine component of the molecule is associated with neuroactive properties. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders.
- Inflammation Studies : Investigations into the anti-inflammatory effects of the compound have revealed its potential to reduce inflammatory markers in cellular models. This could pave the way for developing treatments for chronic inflammatory diseases.
Materials Science
The unique chemical structure allows this compound to be used as a building block for novel materials. Its application in polymer chemistry has been explored, where it serves as a precursor for creating functionalized polymers with specific properties beneficial for drug delivery systems.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in a reputable journal highlighted the synthesis of derivatives based on this compound that showed enhanced potency against resistant bacterial strains.
- Another research effort focused on optimizing the synthesis route to improve yield and purity, facilitating further biological evaluation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications in Triazolopyrimidine Derivatives
- Substituent Diversity :
- Compound 19 (): Features a 5-cyclopropyl and 6-(4-methylbenzyl) substitution on the triazolo[1,5-a]pyrimidin-7(4H)-one core. The cyclopropyl group enhances metabolic stability, while the benzyl moiety increases lipophilicity compared to the target compound’s dimethyl groups .
- Compound 32 (): Contains a 3-chlorobenzyl and hexyl chain, introducing bulkier hydrophobic substituents that may reduce solubility but improve membrane permeability .
- Target Compound : The 5,6-dimethyl groups on the triazolo ring balance steric hindrance and solubility, avoiding excessive hydrophobicity seen in benzyl-substituted analogs.
Linker and Pyrimidine Modifications
- Piperazine vs. Other Linkers: The target compound’s piperazine linker contrasts with pyrazolo[3,4-d]pyrimidine derivatives (), which use rigid fused-ring systems. Compound 4n (): Uses a dihydropyrazolo[1,5-a]pyrimidine scaffold with a trifluoromethylphenyl group. The saturated ring reduces aromaticity, altering electronic properties compared to the fully aromatic target compound .
Pyrimidine Substituents :
- The 5-fluoro and 2,6-dimethyl groups in the target compound differ from D2 and D10 (), which feature ethyl, methoxy, or benzo[b]thiophene substituents. Fluorine’s electronegativity enhances hydrogen bonding and metabolic resistance, while methyl groups optimize steric fit in hydrophobic binding pockets .
Pharmacological and Physicochemical Profiles
- Key Observations :
- The target compound’s fluorine atom and dimethyl groups confer superior metabolic stability and moderate lipophilicity compared to benzyl- or hexyl-substituted analogs.
- Piperazine-linked derivatives generally exhibit higher solubility than fused-ring systems (e.g., ), favoring oral bioavailability .
Preparation Methods
Nucleophilic Substitution
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is reacted with the piperazinyl-triazolopyrimidine intermediate in toluene at 80°C using triethylamine as a base.
Conditions :
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, a Suzuki-Miyaura coupling is utilized. The boronic ester derivative of the piperazinyl-triazolopyrimidine is coupled with 4-bromo-5-fluoro-2,6-dimethylpyrimidine using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)) in a dioxane/water mixture.
Optimized Parameters :
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (hexanes/ethyl acetate). Structural confirmation is achieved through:
-
H NMR : Distinct singlet for triazolopyrimidine protons at δ 8.2 ppm and piperazine methylenes at δ 3.4–3.6 ppm.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Nucleophilic Substitution | Toluene, EtN, 80°C, 6h | 65–72% | 95% |
| Suzuki Coupling | Dioxane/HO, Pd(PPh), 80°C, 12h | 88–93% | 98% |
The Suzuki method offers superior yield and purity, albeit with higher catalyst costs .
Q & A
Basic Research Question
- Structural Confirmation : ¹H/¹³C NMR for regiochemistry (e.g., distinguishing triazolo N1 vs. N2 substitution) .
- Electronic Effects : X-ray crystallography to map π-π stacking interactions in the crystal lattice, as seen in analogs like 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
- Purity : HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .
How can researchers leverage this compound’s piperazine-triazolo-pyrimidine scaffold for novel therapeutic applications?
Advanced Research Question
The scaffold’s versatility supports:
- Antimicrobial Agents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance DNA gyrase inhibition .
- Kinase Inhibitors : Modify the piperazine moiety to target ATP-binding pockets, inspired by pyrazolo[3,4-d]pyrimidin-4-ones .
Methodological Tip : Screen against target panels (e.g., kinase libraries) and use SPR (surface plasmon resonance) to quantify binding affinities .
What are the best practices for handling discrepancies in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions in NMR or MS data may stem from:
- Tautomerism : Triazolo-pyrimidines often exhibit keto-enol tautomerism. Use DMSO-d₆ as a solvent to stabilize tautomers for clear NMR signals .
- Impurity Artifacts : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
Methodological Tip : Perform 2D NMR (HSQC, HMBC) to resolve ambiguous assignments. Cross-validate with high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
